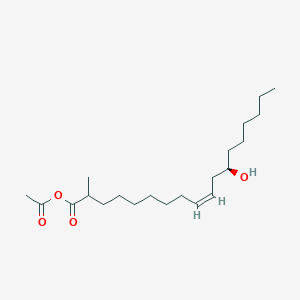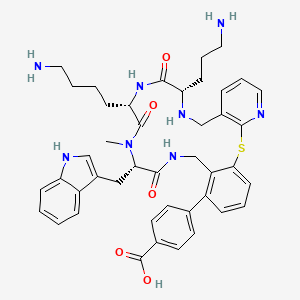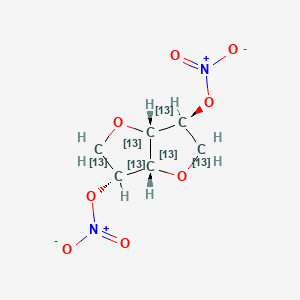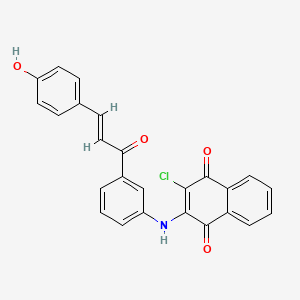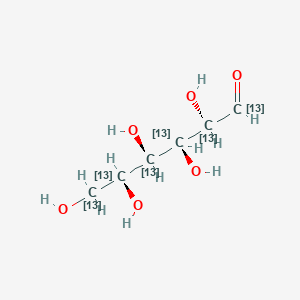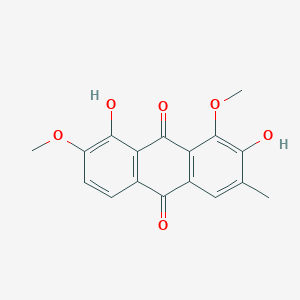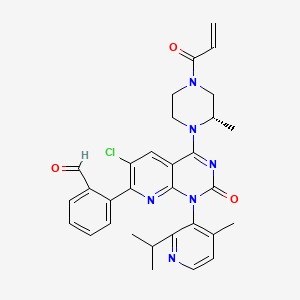
Hiv-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hiv-IN-7 is a novel compound that has garnered significant attention in the field of HIV research. It is an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the HIV replication cycle, making this compound a promising candidate for antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Hiv-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
Hiv-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: this compound is used in cellular and molecular biology research to investigate the role of integrase in HIV replication and to study the effects of integrase inhibition on viral replication.
Medicine: As a potential antiretroviral drug, this compound is being studied for its efficacy in inhibiting HIV replication and its potential use in combination therapies for HIV treatment.
Industry: this compound is used in the pharmaceutical industry for the development of new antiretroviral drugs and for the optimization of drug formulations.
Mechanism of Action
Hiv-IN-7 exerts its effects by inhibiting the HIV-1 integrase enzyme. The integrase enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals.
Comparison with Similar Compounds
Hiv-IN-7 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that also targets the active site of the integrase enzyme but has a different binding affinity and pharmacokinetic profile.
Elvitegravir: Another integrase inhibitor with a distinct chemical structure and mechanism of action compared to this compound.
Dolutegravir: A widely used integrase inhibitor that shares some similarities with this compound but differs in its molecular interactions and efficacy.
This compound stands out due to its novel chemical structure and its potential for higher efficacy and lower resistance development compared to existing integrase inhibitors.
Properties
Molecular Formula |
C32H61N3O10P2 |
|---|---|
Molecular Weight |
709.8 g/mol |
IUPAC Name |
azanium;[butoxy(octadecoxy)phosphoryl] [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl phosphate |
InChI |
InChI=1S/C32H58N2O10P2.H3N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-41-46(39,40-24-7-5-2)44-45(37,38)42-27-29-22-23-30(43-29)34-26-28(3)31(35)33-32(34)36;/h22-23,26,29-30H,4-21,24-25,27H2,1-3H3,(H,37,38)(H,33,35,36);1H3/t29-,30+,46?;/m0./s1 |
InChI Key |
SBRDYUZGXVLLLE-PFDXQKASSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OCC1C=CC(O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
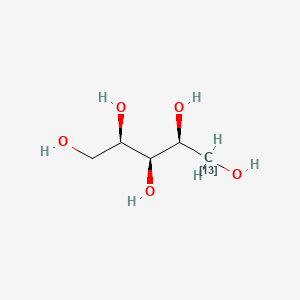
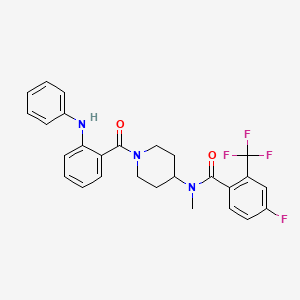
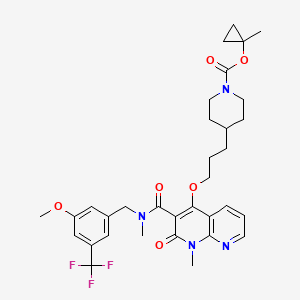
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
